1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, a methoxyphenyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation reactions often involve the use of sulfonyl chlorides and a base such as pyridine or triethylamine.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Carboxamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
- 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-chlorophenyl)piperidine-4-carboxamide
Uniqueness
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the methoxy group, for example, might influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C19H20N4O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O5S/c1-27-15-5-2-4-14(12-15)20-19(24)13-8-10-23(11-9-13)29(25,26)17-7-3-6-16-18(17)22-28-21-16/h2-7,12-13H,8-11H2,1H3,(H,20,24) |
InChI Key |
BWFDXLCESZDVDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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